molecular formula C27H20FNO7 B254715 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Cat. No.: B254715
M. Wt: 489.4 g/mol
InChI Key: YBOPPVBGORACCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Cyclization to form the chromeno[2,3-c]pyrrole core: This step may involve a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its interactions with biological targets can provide insights into new drug development.

Medicine

The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, can be explored. Its ability to interact with specific enzymes or receptors makes it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE makes it unique compared to its analogs. Fluorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H20FNO7

Molecular Weight

489.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H20FNO7/c1-32-19-7-4-15(10-21(19)33-2)24-23-25(30)17-11-16(28)5-8-18(17)36-26(23)27(31)29(24)12-14-3-6-20-22(9-14)35-13-34-20/h3-11,24H,12-13H2,1-2H3

InChI Key

YBOPPVBGORACCS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.